molecular formula C11H9N5O2 B11783181 1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid

1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid

Cat. No.: B11783181
M. Wt: 243.22 g/mol
InChI Key: PLTQVGRGFFPTME-UHFFFAOYSA-N
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Description

1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound features a unique structure that combines pyrazolo and imidazole rings, making it a versatile scaffold for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid typically involves the reaction of 4-chloropyrazolo[1,5-a]pyrazines with tert-butyl cyanoacetate in the presence of a base such as sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures . This reaction leads to the formation of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles, which can be further transformed into the desired carboxylic acid derivative through subsequent reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production, potentially involving continuous flow reactors and optimized reaction conditions to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazolo ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines

Mechanism of Action

The mechanism of action of 1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the modulation of metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid is unique due to its combination of pyrazolo and imidazole rings, which provides a versatile scaffold for various applications. Its ability to undergo multiple types of chemical reactions and its potential in diverse scientific fields make it a valuable compound for research and development.

Properties

Molecular Formula

C11H9N5O2

Molecular Weight

243.22 g/mol

IUPAC Name

1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)imidazole-4-carboxylic acid

InChI

InChI=1S/C11H9N5O2/c1-7-4-9-10(12-2-3-16(9)14-7)15-5-8(11(17)18)13-6-15/h2-6H,1H3,(H,17,18)

InChI Key

PLTQVGRGFFPTME-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)N3C=C(N=C3)C(=O)O

Origin of Product

United States

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